molecular formula C11H10INO2 B13900027 ethyl 4-iodo-1H-indole-2-carboxylate

ethyl 4-iodo-1H-indole-2-carboxylate

Cat. No.: B13900027
M. Wt: 315.11 g/mol
InChI Key: IHQPCEDUMGJAJP-UHFFFAOYSA-N
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Description

Ethyl 4-Iodo-1H-indole-2-carboxylate (CAS 1379475-81-6) is a versatile halogenated indole derivative valued in medicinal and organic chemistry for building complex heterocyclic systems. Its molecular formula is C 11 H 10 INO 2 with a molecular weight of 315.11 g/mol . This compound serves as a key synthetic intermediate, where the iodine atom at the 4-position of the indole ring acts as a reactive handle for further functionalization via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings . Its primary research value lies in the efficient synthesis of fused indole scaffolds. It is specifically employed in novel routes to construct the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole core, a structure present in compounds with diverse biological activities, including antidepressant, neuroprotective, and anti-cancer effects . The 4-iodo substituent is crucial for creating structural diversity in these frameworks, enabling access to 10-halogenated, formylated, and (hetero)arylated derivatives for drug discovery and material science research . This product is intended for research applications only and is not approved for human or animal use.

Properties

Molecular Formula

C11H10INO2

Molecular Weight

315.11 g/mol

IUPAC Name

ethyl 4-iodo-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10INO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3

InChI Key

IHQPCEDUMGJAJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC=C2I

Origin of Product

United States

Preparation Methods

Synthesis via Azide Intermediate and Iodination

A well-documented method involves the preparation of ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate as a close analog, which can be adapted for the 4-iodo derivative by modifying the halogenation step and protecting groups.

Stepwise procedure:

  • Preparation of Azide Intermediate:

    • Aldehydes (such as 4-substituted benzaldehydes) are condensed with ethyl azidoacetate in ethanol at low temperatures (-10°C to -5°C) to form azides.
    • The reaction is carefully controlled to avoid decomposition and to maximize yield (62-70% yield reported for related compounds).
  • Thermolysis and Iodination:

    • The azide intermediate is thermally decomposed in degassed chlorobenzene.
    • Subsequent iodination is performed using iodine monochloride (ICl) in acetic acid.
    • This step selectively introduces iodine at the desired position on the indole ring.
    • Purification by silica gel chromatography yields the iodinated indole carboxylate with high purity and yields up to 85%.
  • N-Alkylation (Optional):

    • The iodinated intermediate can be further functionalized by N-alkylation using potassium carbonate, sodium iodide, and suitable alkyl halides in DMF at 50°C.
    • This step allows for the introduction of various substituents on the nitrogen atom of the indole ring.

Representative data for iodination step:

Compound Reagents & Conditions Yield (%) Melting Point (°C) Notes
Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate ICl in Acetic acid, room temp, TLC monitored 85 114-115 White solid, purified by silica gel chromatography

Synthesis summary:

Step Reagents & Conditions Yield (%) Notes
Esterification Indole-2-carboxylic acid + SOCl2 + ethanol 93 Beige solid, recrystallized
Iodination Iodine monochloride in acetic acid, room temp Not specified Selective iodination at 4-position

Comparative Analysis of Methods

Feature Azide Intermediate Method Direct Iodination Method Alkylation (Post-Iodination)
Starting Material Aldehydes + ethyl azidoacetate Indole-2-carboxylic acid esterified Ethyl indole-2-carboxylate derivatives
Iodination Reagent Iodine monochloride (ICl) Iodine monochloride (ICl) Not applicable
Reaction Conditions Thermolysis in chlorobenzene, then iodination in acetic acid ICl in acetic acid, room temperature Alkyl halides, K2CO3/NaI in DMF or aq. KOH in acetone
Yield Up to 85% Up to 93% for esterification step Excellent yields for alkylation
Purification Silica gel chromatography Recrystallization Silica gel chromatography
Advantages High selectivity, versatile for N-substitution Simpler, fewer steps Allows functional diversity
Limitations Multi-step, requires careful temperature control Possible regioselectivity issues Requires strong base, risk of hydrolysis

Chemical Reactions Analysis

Ethyl 4-iodo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-iodo-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-position substituent significantly influences molecular weight, polarity, and solubility. Key analogues include:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
Ethyl 4-iodo-1H-indole-2-carboxylate Iodo C₁₁H₁₀INO₂ 315.11 (calculated) Not reported High molecular weight; potential for radiopharmaceutical use
Ethyl 4-chloro-1H-indole-2-carboxylate Chloro C₁₁H₁₀ClNO₂ 223.66 Not reported Moderate reactivity in nucleophilic substitution; used in heterocyclic synthesis
Ethyl 4-fluoro-1H-indole-2-carboxylate Fluoro C₁₁H₁₀FNO₂ 207.20 Not reported Enhanced electron-withdrawing effects; potential for PET imaging probes
Ethyl 4-nitro-1H-indole-2-carboxylate Nitro C₁₁H₁₀N₂O₄ 234.21 Not reported Strong electron-withdrawing group; may increase ring acidity and reactivity
Ethyl 4-isopropyl-1H-indole-2-carboxylate Isopropyl C₁₄H₁₇NO₂ 231.29 Not reported Hydrophobic substituent; may improve membrane permeability in drug design

Notes:

  • Its large atomic radius may sterically hinder certain reactions compared to smaller substituents (e.g., F, Cl) .
  • Nitro Group : Introduces strong electron-withdrawing effects, which can activate or deactivate specific positions on the indole ring for further functionalization .

Biological Activity

Ethyl 4-iodo-1H-indole-2-carboxylate (EIIC) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H10INO2
  • Molecular Weight : Approximately 305.10 g/mol
  • Appearance : Typically appears as a pale yellow solid.

The presence of the iodine atom in the indole structure is significant as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and potential for stronger interactions with biological targets.

Antimicrobial Activity

Studies have shown that indole derivatives, including EIIC, possess notable antimicrobial properties. The mechanism often involves:

  • Inhibition of Cell Wall Synthesis : Indoles can disrupt bacterial cell wall formation.
  • Disruption of Membrane Integrity : They may alter membrane permeability, leading to cell lysis.

Research indicates that compounds similar to EIIC exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMIC (mg/mL)
Ethyl 4-Iodo-IndoleStaphylococcus aureus0.0039
Ethyl 4-Iodo-IndoleEscherichia coli0.025
Ethyl 5-Chloro-IndoleBacillus subtilis0.0195

Antitumor Activity

Indole derivatives are also recognized for their antitumor effects. EIIC has been evaluated for its ability to inhibit cancer cell proliferation through various pathways:

  • Apoptosis Induction : Research has indicated that EIIC can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing further proliferation.

In vitro studies have demonstrated that indole derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study focused on various indole derivatives, including EIIC, showed promising results in inhibiting bacterial growth. The study highlighted the structure-activity relationship (SAR), indicating that modifications in the indole ring significantly affect antimicrobial potency .
  • Antitumor Mechanism Exploration :
    Another study investigated the antitumor mechanisms of EIIC, revealing its capability to induce apoptosis in human cancer cell lines through caspase activation and modulation of Bcl-2 family proteins .
  • HIV Integrase Inhibition :
    Recent research has explored the potential of indole derivatives similar to EIIC as inhibitors of HIV integrase. These compounds demonstrated significant inhibitory effects, suggesting a promising avenue for antiviral drug development .

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